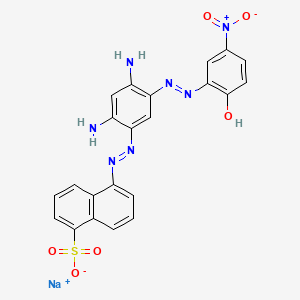
Mordant Brown 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mordant Brown 1 is a naphthalenesulphonic acid derivative and an azo dye . It is also known by the synonym 5-(2,4-Diamino-5-[2-hydroxy-5-nitrophenylazo]phenylazo)-1-naphthalene-sulfonic acid sodium salt .
Molecular Structure Analysis
The linear formula of this compound is (H2N)2C6H2[N=NC6H3(OH)NO2]N=NC10H6SO3Na . This indicates that it is a complex organic compound with multiple functional groups.Physical And Chemical Properties Analysis
This compound has a molecular weight of 529.46 . It has a dye content of approximately 40% . The maximum absorption wavelengths (λmax) are 373 nm and 487 nm .Wissenschaftliche Forschungsanwendungen
Wool Dyeing : Mordant Brown 1, when combined with tannic acid and ferrous sulfate, produces brown/greyish-brown dyeings on wool with high color strength and all-round fastness. This combination is superior in fastness compared to afterchroming with sodium dichromate (Burkinshaw & Kumar, 2009).
Supercritical Fluid Dyeing : The use of supercritical fluids, like carbon dioxide, as solvents for dyeing textile fibers with mordant dyes, including this compound, shows excellent wash fastness properties. This method involves dyeing wool fibers with mordant dyes dissolved in supercritical carbon dioxide under specific temperature and pressure conditions (Güzel & Akgerman, 2000).
Adsorption of Aqueous Dyes : this compound, when used with dried activated sludge as the adsorbent, follows a second-order kinetic model. Its adsorption isotherms fit both Freundlich and Langmuir equations, suggesting its effective adsorption onto dried activated sludge (Fei, 2004).
Silk and Cotton Fabric Dyeing : Natural dyes extracted from various sources, when combined with this compound, produce a range of color shades on silk and cotton fabrics. Different mordanting techniques (pre-mordanting, simultaneous mordanting, and post-mordanting) are employed to achieve promising results with good fastness properties (Verenkar & Krishnan, 2021).
UV Protection Properties : In combination with eucalyptus leaf extract, this compound provides UV protective properties for silk and wool fabrics. This method involves dyeing at specific temperatures and pH levels, with the mordant affecting the resultant color shade and fastness properties (Mongkholrattanasit et al., 2011).
Wirkmechanismus
Target of Action
Mordant Brown 1, a naphthalenesulphonic acid derivative and an azo dye, primarily targets the CD40-CD154 costimulatory protein-protein interaction . This interaction plays a crucial role in the immune response, where CD40 is found on antigen-presenting cells and CD154 is found on activated T cells .
Mode of Action
This compound acts as an effective and specific inhibitor of the CD40-CD154 costimulatory protein-protein interaction .
Biochemical Pathways
Given its role as an inhibitor of the cd40-cd154 interaction, it likely impacts pathways related to immune response regulation
Result of Action
The molecular and cellular effects of this compound’s action are largely tied to its inhibition of the CD40-CD154 interaction. This could potentially lead to modulation of immune responses . .
Action Environment
The action of this compound, like many other dyes, can be influenced by various environmental factors. For instance, the presence of salts and other ions can affect the binding of the dye to its targets . Additionally, the pH and temperature of the environment can also influence the dye’s action, efficacy, and stability . .
Safety and Hazards
Mordant Brown 1 is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Mordant Brown 1 is known to interact with proteins in biochemical reactions. It acts as an effective and specific inhibitor of the CD40-CD154 costimulatory protein-protein interaction
Cellular Effects
This compound has been shown to inhibit the CD154-induced cellular responses in human THP-1 cells This suggests that this compound can influence cell function by modulating cell signaling pathways
Molecular Mechanism
The molecular mechanism of this compound involves its ability to inhibit protein-protein interactions, specifically the CD40-CD154 interaction . This inhibition occurs at the molecular level, potentially involving binding interactions with these biomolecules and changes in their expression.
Eigenschaften
| { "Design of the Synthesis Pathway": "Mordant Brown 1 can be synthesized using a diazonium coupling reaction. The reaction involves the coupling of diazonium salt of 4-amino-2-nitrophenol with N,N-dimethylaniline in the presence of a copper catalyst. The reaction leads to the formation of Mordant Brown 1.", "Starting Materials": [ "4-amino-2-nitrophenol", "N,N-dimethylaniline", "Sodium nitrite", "Hydrochloric acid", "Copper sulfate", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 4-amino-2-nitrophenol (1.0 g) in hydrochloric acid (10 ml) and cool the solution to 0-5°C.", "Step 2: Add sodium nitrite (0.6 g) to the above solution and stir until the diazonium salt is formed.", "Step 3: Dissolve N,N-dimethylaniline (1.3 g) in hydrochloric acid (10 ml) and cool the solution to 0-5°C.", "Step 4: Add the diazonium salt solution dropwise to the N,N-dimethylaniline solution with constant stirring at 0-5°C.", "Step 5: Add copper sulfate (0.5 g) and sodium acetate (1.5 g) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 6: Filter the reaction mixture and wash the precipitate with water.", "Step 7: Dry the product at 60°C to obtain Mordant Brown 1 (1.5 g) as a brown solid." ] } | |
CAS-Nummer |
3564-15-6 |
Molekularformel |
C22H17N7NaO6S |
Molekulargewicht |
530.5 g/mol |
IUPAC-Name |
sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C22H17N7O6S.Na/c23-15-10-16(24)19(27-28-20-9-12(29(31)32)7-8-21(20)30)11-18(15)26-25-17-5-1-4-14-13(17)3-2-6-22(14)36(33,34)35;/h1-11,30H,23-24H2,(H,33,34,35); |
InChI-Schlüssel |
FYPOANGYTWRVNP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O.[Na+] |
Kanonische SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O.[Na] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
C.I. Mordant Brown 1; NSC-326197; NSC 326197; NSC326197. |
Herkunft des Produkts |
United States |
Q & A
Q1: How does Mordant Brown 1 exert its inhibitory effect on the CD40-CD154 interaction, and what are the downstream consequences of this inhibition?
A1: The research paper primarily focuses on the identification and initial characterization of this compound as an inhibitor of the CD40-CD154 interaction. While the exact mechanism of action is not fully elucidated in this study, the authors demonstrate through binding experiments that this compound directly inhibits the interaction between CD40 and CD154 with sub-micromolar activity []. This interaction, crucial for costimulatory signaling in T-cell activation, is effectively blocked by the compound. Consequently, downstream cellular responses induced by CD154 (CD40L) in human THP-1 cells are inhibited in a concentration-dependent manner []. This inhibition of CD40-CD154 interaction holds promise for potential therapeutic applications in autoimmunity and transplantation, where disrupting this signaling pathway could help modulate immune responses.
Q2: The study mentions this compound exhibits high selectivity for CD40-CD154. What is the significance of this selectivity?
A2: The selectivity of this compound for the CD40-CD154 interaction is particularly noteworthy []. The compound demonstrates over 100-fold selectivity for this interaction compared to other related protein pairs within the tumor necrosis factor (TNF) superfamily, including TNF-R1-TNF-α, BAFF-R(CD268)-BAFF(CD257/BLys), and others []. This high selectivity is crucial for minimizing potential off-target effects and improving the safety profile of a potential drug candidate. By specifically targeting the CD40-CD154 interaction, this compound could offer a more targeted therapeutic approach with potentially fewer side effects compared to less selective inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)
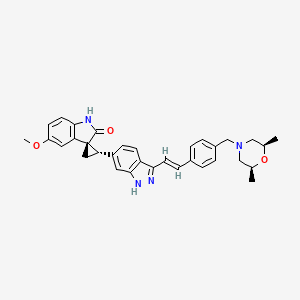
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)
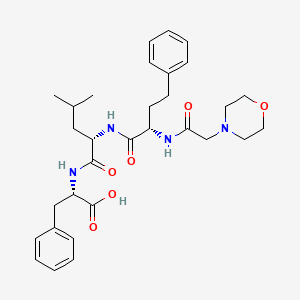

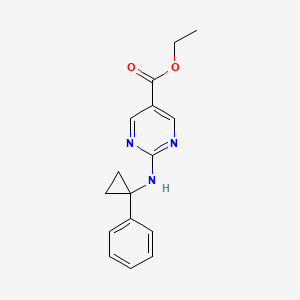

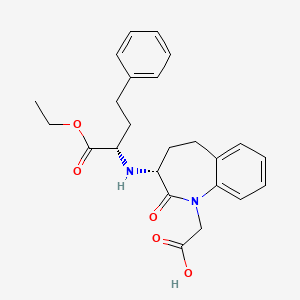
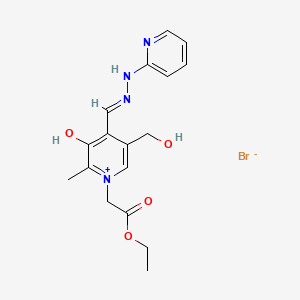
![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)
